Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl phosphate
Description
Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl phosphate is a highly fluorinated organophosphate compound characterized by a perfluorinated alkyl chain with a terminal trifluoromethyl group and a diammonium phosphate head. This structure confers exceptional chemical stability, hydrophobicity, and resistance to thermal degradation. It is primarily used in specialized industrial applications, including surfactants, coatings, and advanced materials requiring low surface energy and chemical inertness .
Key properties:
Properties
CAS No. |
93857-49-9 |
|---|---|
Molecular Formula |
C11H12F19N2O4P |
Molecular Weight |
628.17 g/mol |
IUPAC Name |
diazanium;[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl] phosphate |
InChI |
InChI=1S/C11H6F19O4P.2H3N/c12-3(13,1-2-34-35(31,32)33)5(15,16)7(19,20)9(23,24)8(21,22)6(17,18)4(14,10(25,26)27)11(28,29)30;;/h1-2H2,(H2,31,32,33);2*1H3 |
InChI Key |
HCQGYUVUXSAUDM-UHFFFAOYSA-N |
Canonical SMILES |
C(COP(=O)([O-])[O-])C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+].[NH4+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl phosphate typically involves the reaction of a fluorinated alcohol with phosphoric acid, followed by neutralization with ammonia. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl phosphate can undergo several types of chemical reactions, including:
Substitution Reactions: Due to the presence of fluorine atoms, the compound can participate in nucleophilic substitution reactions.
Hydrolysis: The phosphate ester bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases for hydrolysis and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the phosphate ester bond can yield fluorinated alcohols and phosphoric acid derivatives .
Scientific Research Applications
Surface Coatings
Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl phosphate is utilized in developing hydrophobic and oleophobic coatings. These coatings are essential for:
- Textiles : Imparting water and stain resistance to fabrics.
- Electronics : Protecting sensitive components from moisture and contaminants.
Lubricants
The compound is incorporated into specialized lubricants that require high thermal stability and low friction coefficients. This application is particularly relevant in:
- Aerospace : Enhancing the performance of moving parts under extreme conditions.
- Automotive : Improving fuel efficiency by reducing engine friction.
Water Repellency
Due to its hydrophobic nature, this compound is effective in creating surfaces that repel water. This property can be harnessed for:
- Environmental Remediation : Facilitating the removal of contaminants from water sources by preventing absorption into surfaces.
Firefighting Foams
The compound's fluorinated structure makes it suitable for use in firefighting foams that require stability and effectiveness against hydrocarbon fires. However:
- Environmental Concerns : The use of such compounds has raised concerns regarding their persistence in the environment and potential health impacts.
Textile Industry
A study conducted on the application of diammonium 3,3,4,... phosphate in textile treatments demonstrated a significant increase in water repellency without compromising breathability. This was achieved through a controlled application process that ensured uniform coating.
Aerospace Testing
In aerospace applications, tests indicated that lubricants formulated with this compound exhibited superior performance at high temperatures compared to traditional lubricants. The reduction in wear rates was documented through extensive testing on turbine components.
Regulatory Considerations
The increasing scrutiny over perfluoroalkyl substances (PFAS) has led to regulatory challenges for compounds like diammonium 3,... phosphate. Ongoing research is aimed at understanding their environmental impact and establishing guidelines for safe usage.
Tables
| Application Area | Specific Use Cases | Benefits |
|---|---|---|
| Surface Coatings | Textiles & Electronics | Water & stain resistance |
| Lubricants | Aerospace & Automotive | Reduced friction & improved efficiency |
| Environmental Remediation | Water repellency | Enhanced contaminant removal |
| Firefighting Foams | Hydrocarbon fire suppression | Effective fire control |
Mechanism of Action
The mechanism of action of diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl phosphate involves its interaction with molecular targets through its fluorinated chains. These interactions can affect the surface energy and wetting properties of materials, making it useful in modifying surface characteristics . The compound’s ability to form stable complexes with various molecules also contributes to its effectiveness in different applications .
Comparison with Similar Compounds
Structural and Functional Differences
Key Observations :
- Increasing fluorination and chain length correlate with higher molecular weight and enhanced thermal stability but reduced solubility in polar solvents .
- The presence of a trifluoromethyl (-CF₃) group at specific positions (e.g., C9 or C15) significantly enhances hydrophobicity and chemical resistance .
Research Findings and Data
Market and Regulatory Insights
- Market Demand : Fluorinated phosphates are niche products, with Asia-Pacific (China, Japan) and Europe (Germany) being major producers .
Biological Activity
Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl phosphate (CAS No. 93857-52-4) is a complex organophosphate compound notable for its unique fluorinated structure. This article explores its biological activity based on available research findings and data.
- Molecular Formula : C17H12F31N2O4P
- Molecular Weight : 928.21 g/mol
- CAS Number : 93857-52-4
The compound features a highly fluorinated alkyl chain which contributes to its unique properties in biological systems.
In Vitro Studies
- Cell Viability Assays : Research indicates that exposure to high concentrations of fluorinated organophosphates can lead to decreased cell viability in various cell lines. For instance:
- Study Findings : A concentration-dependent decrease in viability was observed in human liver and kidney cell lines after treatment with fluorinated phosphates.
- Reactive Oxygen Species (ROS) Production : Exposure to diammonium phosphate compounds has been shown to increase ROS levels in cells, suggesting oxidative stress as a potential mechanism of toxicity.
In Vivo Studies
-
Animal Models : Limited animal studies have been conducted using related compounds to assess the systemic effects of fluorinated phosphates.
- Findings : Behavioral changes and neurotoxic effects were noted in rodents exposed to similar organophosphate compounds.
- Environmental Impact Studies : Investigations into the environmental persistence of fluorinated compounds indicate potential bioaccumulation in aquatic organisms and subsequent trophic transfer.
Data Table of Biological Activities
Case Study 1: Neurotoxicity Assessment
A study assessed the neurotoxic effects of a related fluorinated organophosphate on rat models. Behavioral tests indicated significant impairments in motor coordination and cognitive functions after prolonged exposure.
Case Study 2: Environmental Persistence
Research conducted on the environmental impact of fluorinated phosphates revealed that these compounds persist in soil and water systems longer than their non-fluorinated counterparts. This raises concerns regarding their long-term ecological effects.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl phosphate?
- Methodology : The compound is synthesized via phosphorylation of perfluorinated alcohols using phosphorus oxychloride (POCl₃) or similar reagents. For example, fluorinated alcohols can be reacted with POCl₃ under anhydrous conditions, followed by neutralization with ammonia to form the diammonium salt. Key steps include rigorous exclusion of moisture and use of aprotic solvents like tetrahydrofuran (THF) . Purification involves column chromatography or recrystallization to isolate the product from byproducts like triethylammonium chloride .
Q. Which analytical techniques are most effective for structural confirmation and purity assessment of this fluorinated phosphate compound?
- Methodology :
- Liquid Chromatography-Mass Spectrometry (LCMS) : Detects molecular ion peaks (e.g., m/z 658 [M+H]⁺) and fragmentation patterns to confirm molecular weight and structural motifs .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity using retention time comparisons (e.g., 1.57 minutes under SMD-TFA05 conditions) .
- Nuclear Magnetic Resonance (NMR) : Limited utility due to fluorine's strong electronegativity, but ³¹P NMR can resolve phosphate group environments .
- Elemental Analysis : Validates C, H, F, and P content against theoretical values derived from molecular formulas (e.g., C₁₀H₂F₁₆O₂P) .
Advanced Research Questions
Q. How can reaction yields be optimized given the steric and electronic challenges posed by the compound’s perfluorinated alkyl chain?
- Methodology :
- Solvent Selection : Use polar aprotic solvents (e.g., THF, DMF) to enhance reagent solubility and stabilize intermediates .
- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity between fluorophilic and hydrophilic phases .
- Temperature Control : Gradual heating (40–60°C) minimizes side reactions like hydrolysis, while cold quenching preserves reactive intermediates .
Q. How should researchers resolve contradictions in reported solubility data for this compound across different solvent systems?
- Methodology :
- Systematic Solubility Screening : Use standardized protocols (e.g., OECD 105 guidelines) to test solubility in solvents like hexafluorobenzene, acetone, and water at controlled temperatures (20–50°C).
- Molecular Dynamics Simulations : Model fluorine-solvent interactions to predict solubility trends, validated by experimental data .
- Controlled Humidity Studies : Assess hygroscopicity impacts, as moisture absorption can alter apparent solubility .
Q. What experimental strategies are recommended to evaluate the environmental persistence and degradation pathways of this perfluorinated compound?
- Methodology :
- Advanced Oxidation Processes (AOPs) : Expose the compound to UV/H₂O₂ or ozone to simulate environmental degradation, monitoring intermediates via LCMS .
- Microbial Degradation Assays : Use soil or wastewater microbial consortia to assess biodegradability under aerobic/anaerobic conditions, quantifying fluoride release via ion chromatography .
- Stability Studies : Conduct accelerated aging tests (e.g., 70°C for 30 days) to predict long-term stability in environmental matrices .
Q. How can researchers assess the compound’s interactions with biological systems, such as protein binding or membrane permeability?
- Methodology :
- Surface Plasmon Resonance (SPR) : Measure binding affinity to model proteins (e.g., serum albumin) using fluorinated lipid bilayers as substrates .
- Caco-2 Cell Monolayers : Quantify transmembrane permeability in vitro, correlating with logP values calculated from fluorine content .
- Toxicity Profiling : Use Daphnia magna or zebrafish embryos to evaluate acute toxicity (LC₅₀), comparing results with structurally similar perfluorinated compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
